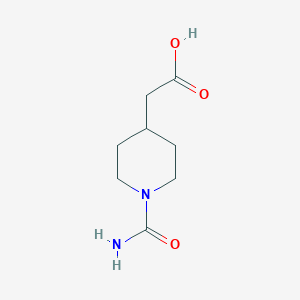
2-(1-Carbamoylpiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Carbamoylpiperidin-4-yl)acetic acid, also known as [1-(aminocarbonyl)-4-piperidinyl]acetic acid, is a compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, (1-carbamoyl-piperidin-4-yl)-acetic acid ethyl ester reacts with lithium hydroxide and water in ethanol and dichloromethane at 50°C for 5 hours . In the second stage, the product from the first stage is treated with hydrogen chloride in ethanol, dichloromethane, and water for approximately 5 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O3/c9-8(13)10-3-1-6(2-4-10)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) . The InChI Key is UHCZEASPZTXWPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 186.21 and a molecular formula of C8H14N2O3 . It is stored in dry conditions at 2-8°C .科学的研究の応用
Divergent Cyclisations and Heterocycle Synthesis
Research demonstrates the utility of compounds structurally related to 2-(1-Carbamoylpiperidin-4-yl)acetic acid in the synthesis of diverse heterocycles. Smyth et al. (2007) explored the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, revealing a sensitive process that leads to various bicyclic heterocycles. This highlights the compound's potential in generating novel organic structures for further chemical and biological applications (Smyth et al., 2007).
Ligand Synthesis for Metal Complexes
Zong et al. (2008) detailed the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, derived from compounds related to this compound. These ligands are crucial for forming metal complexes that have lower energy electronic absorption, useful in semiconductor and photovoltaic applications (Zong, Zhou, & Thummel, 2008).
Hydrogen Generation from Carboxylic Acids
The reforming of bio-oil derived carboxylic acids into hydrogen showcases the role of acetic acid and related compounds in renewable energy technologies. Zhang et al. (2018) provided an overview of the progress in steam reforming of acetic acid, a major carboxylic acid in bio-oil, emphasizing the development of catalysts and reactors for efficient hydrogen production (Zhang et al., 2018).
Electrochemical Oxidation for Synthesis
The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by compounds like 4-acetamido-TEMPO, underlines the importance of such processes in organic synthesis. Rafiee et al. (2018) demonstrated the method's efficiency and mild conditions, offering a valuable alternative to traditional oxidation methods (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
Xanthine Oxidase Inhibition
Compounds derived from amino acids, including those structurally similar to this compound, have been studied for their potential as xanthine oxidase inhibitors. Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand, revealing one complex's significant inhibitory activity, which could have implications in treating diseases like gout or hyperuricemia (Ikram et al., 2015).
Safety and Hazards
The safety information for 2-(1-Carbamoylpiperidin-4-yl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(1-carbamoylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c9-8(13)10-3-1-6(2-4-10)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCZEASPZTXWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

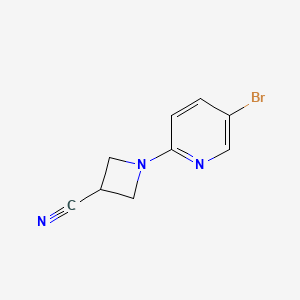
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)
![(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2662472.png)

![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)
![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)

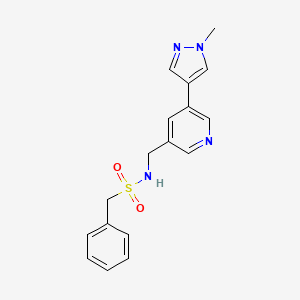
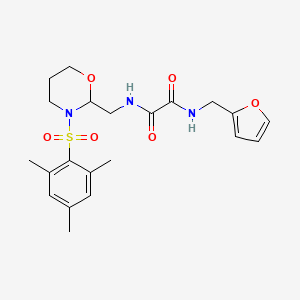

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)
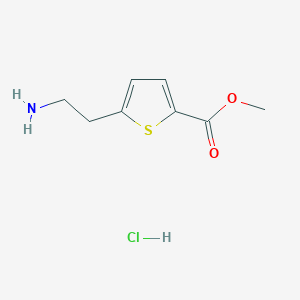
![6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)